A relevant example from the literature involves the synthesis of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This synthesis utilizes a click chemistry approach, reacting 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenylacetylene under microwave irradiation and copper catalysis to form the final compound [].
Molecular Structure Analysis
For example, crystal structure analysis of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone revealed a conventional chair conformation for the piperazine ring, informing on the conformational preferences of similar structures [].
Mechanism of Action
As an example, the provided literature explores the mechanism of action of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a CB1 cannabinoid receptor antagonist. Research demonstrated its interaction with Lys3.28(192) as crucial for inverse agonism at the CB1 receptor, highlighting the importance of specific structural features for activity [].
Applications
The provided literature showcases the diverse applications of similar compounds. For example, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) demonstrated potent and orally available FLT3 kinase inhibitory activity, showing promise for treating FLT3-ITD positive acute myeloid leukemia [].
Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) []. It emerged as a clinical candidate after extensive optimization of lead compounds for improved potency and in vivo efficacy. AMG 579 demonstrated significant target occupancy in the brain at low doses and exhibited dose-dependent efficacy in preclinical behavioral models.
Compound Description: This series of compounds was synthesized and evaluated for antileukemic activity against human leukemic cell lines (K562 and CEM) []. The presence of an electron-withdrawing halogen substituent at the para position of the phenyl ring significantly enhanced in vitro potency.
Compound Description: MK-4305 is a potent dual orexin receptor antagonist [] under investigation in phase III clinical trials for treating primary insomnia. It exhibits good potency, improved pharmacokinetics, and excellent in vivo efficacy.
Compound Description: Darexaban is a potent and orally available factor Xa inhibitor [] undergoing clinical development for the prevention and treatment of thromboembolic diseases. It exhibits a distinctive pharmacokinetic profile, rapidly metabolizing into its active glucuronide conjugate.
Compound Description: N71 is a covalent inhibitor designed to target the KDM5 histone H3 lysine 4 demethylases []. It incorporates a (dimethylamino)but-2-enamido)phenyl moiety, intended to interact with a noncatalytic cysteine (Cys481 in KDM5A).
Compound Description: This series of compounds was synthesized as potential positive inotropic agents []. Their activity was evaluated by measuring left atrium stroke volume on isolated rabbit heart preparations.
Compound Description: This series represents another group of compounds synthesized and evaluated as potential positive inotropic agents []. Similar to the previous series, their activity was assessed by measuring left atrium stroke volume in isolated rabbit heart preparations.
Compound Description: This series represents a group of patented compounds designed and synthesized as potential therapeutic agents [].
Relevance: These derivatives are structurally relevant due to the presence of the [, ]diazepan-1-yl substituent, highlighting the use of this specific structural motif in designing new therapeutic compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.